molecular formula C9H9BrINO2 B581944 Ethyl 4-amino-3-bromo-5-iodobenzoate CAS No. 437707-51-2

Ethyl 4-amino-3-bromo-5-iodobenzoate

Cat. No. B581944
M. Wt: 369.984
InChI Key: AOHVATDJDHOIRV-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-bromo-5-iodobenzoate is a compound with the CAS Number: 437707-51-2 . It has a molecular weight of 369.98 and its IUPAC name is ethyl 4-amino-3-bromo-5-iodobenzoate .


Molecular Structure Analysis

The InChI code for Ethyl 4-amino-3-bromo-5-iodobenzoate is 1S/C9H9BrINO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 4-amino-3-bromo-5-iodobenzoate has a boiling point of 407.6±45.0C at 760 mmHg and a melting point of 130-134C . It is a solid at room temperature and should be stored in a dark place, in an inert atmosphere, at 2-8C .

Scientific Research Applications

  • Pharmacological Applications : Ethyl 4-amino-3-bromo-5-iodobenzoate derivatives have been investigated for their pharmacological properties. For instance, one study reported the preparation of various benzo[b]thiophen derivatives, including ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, and evaluated their pharmacological potential (Chapman et al., 1971).

  • Catalytic Applications : In organic synthesis, ethyl 4-amino-3-bromo-5-iodobenzoate-related compounds have been used in catalyst-free P-C coupling reactions. A study highlighted the use of halobenzoic acids, including 4-bromo and 3-bromobenzoic acids, in water as the solvent under microwave irradiation, showcasing the versatility of these compounds in organic reactions (Jablonkai & Keglevich, 2015).

  • Synthesis of Pharmaceuticals : The compound has been used in the synthesis of pharmaceutical agents. For example, a regioselective Heck cross-coupling strategy utilizing 3-bromo-5-iodobenzoic acid was developed for the large-scale preparation of a thromboxane receptor antagonist (D. C. W. and C. Mason, 1998).

  • Material Science and Electronics : Ethyl 4-amino-3-bromo-5-iodobenzoate derivatives have applications in material science. For instance, their use in determining the first-order molecular hyperpolarizability, crucial for nonlinear optical properties, was explored. Such properties are significant in the development of materials for electronic applications (Józefowicz et al., 2009).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has the hazard statement H302 . Precautionary statements include P280-P305+P351+P338 , indicating that protective measures should be taken when handling the compound.

properties

IUPAC Name

ethyl 4-amino-3-bromo-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrINO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHVATDJDHOIRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)I)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693482
Record name Ethyl 4-amino-3-bromo-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-3-bromo-5-iodobenzoate

CAS RN

437707-51-2
Record name Ethyl 4-amino-3-bromo-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
O OEt, O Et - researchgate.net
… “Ethyl 4-Amino-3-bromo-5-iodobenzoate (18). The bromide 17 (244.1 g, 1.0 mol) was dissolved in hot acetic acid (1 L) and allowed to cool to rt, and then a solution of ICl (1624 g, 1.0 …
Number of citations: 0 www.researchgate.net

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